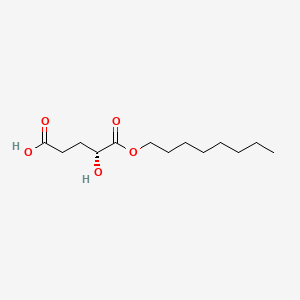

(2R)-Octyl-alpha-hydroxyglutarate

Description

Properties

IUPAC Name |

(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOKTKSGUOCCM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical and Metabolic Roles of 2r Octyl Alpha Hydroxyglutarate and Its Active Metabolite

Integration into Cellular Metabolism as a D-2-Hydroxyglutarate Precursor

(2R)-Octyl-alpha-hydroxyglutarate serves as a membrane-permeable precursor to the oncometabolite (R)-2-hydroxyglutarate, which is notably produced in tumor cells harboring mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 genes. glpbio.comsigmaaldrich.com Once inside the cell, it is hydrolyzed to release (R)-2HG, which can accumulate to high levels and significantly influence cellular metabolism. nih.gov

Relationship with α-Ketoglutarate Metabolism and the Tricarboxylic Acid (TCA) Cycle

The structural similarity between 2-hydroxyglutarate (2-HG) and α-ketoglutarate (α-KG), a key intermediate in the Tricarboxylic Acid (TCA) cycle, is central to its metabolic impact. frontiersin.org Normally, α-KG is a product of isocitrate dehydrogenase (IDH) activity within the mitochondria. wikipedia.org However, mutations in IDH1 and IDH2 confer a neomorphic activity, causing the enzymes to convert α-KG to (R)-2HG. This aberrant production disrupts the normal flow of the TCA cycle. frontiersin.org

Studies have shown that while the accumulation of 2-HG, facilitated by the administration of its octyl ester precursor, can reach levels 20-100 times higher than baseline, it does not dramatically alter the levels of other TCA cycle metabolites or related amino acids. nih.gov This suggests a targeted disruption rather than a wholesale shutdown of the cycle. The primary effect appears to be the competitive inhibition of α-KG-dependent enzymes, rather than a significant depletion of α-KG itself. nih.govnih.gov

Impact on Reductive Glutamine Metabolism in Cellular Contexts

Reductive glutamine metabolism is a crucial pathway for cancer cells, particularly under hypoxic conditions or when mitochondrial respiration is impaired, providing a carbon source for fatty acid synthesis. nih.gov This process involves the conversion of α-ketoglutarate to citrate (B86180). nih.gov Research has indicated that cancer-associated IDH1 mutations and the subsequent production of D-2-hydroxyglutarate can stimulate glutamine metabolism, especially under hypoxia. The altered α-ketoglutarate to citrate ratio is a key determinant in switching from oxidative to reductive glutamine metabolism. nih.gov By mimicking the high intracellular concentrations of D-2HG seen in IDH-mutant tumors, this compound provides a valuable tool for studying these metabolic shifts.

Molecular Mechanism of Action: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

The primary molecular mechanism through which (R)-2HG, and by extension its precursor this compound, exerts its effects is through the competitive inhibition of a large family of α-ketoglutarate-dependent dioxygenases. stemcell.comnih.gov These enzymes utilize α-KG as a co-substrate for their catalytic activity.

Substrate Competition Dynamics with α-Ketoglutarate

(R)-2HG directly competes with α-KG for the same binding site on these dioxygenases. nih.govnih.gov The structural analogy between the two molecules allows 2-HG to occupy the active site, thereby preventing α-KG from binding and inhibiting the enzyme's function. nih.govnih.gov Evidence for this competitive relationship comes from studies where the addition of a cell-permeable form of α-KG can reverse the enzymatic inhibition caused by 2-HG. nih.govelifesciences.org

Inhibition of Histone Lysine (B10760008) Demethylases

A critical class of enzymes inhibited by (R)-2HG are the Jumonji domain-containing histone demethylases (JHDMs). nih.govnih.gov These enzymes are crucial for epigenetic regulation, as they remove methyl groups from histones, influencing gene expression. nih.gov Inhibition of JHDMs by (R)-2HG leads to a state of histone hypermethylation. nih.govnih.gov For instance, the half-maximal inhibitory concentration (IC50) of the R-form of 2HG for the histone demethylase JMJD2A is approximately 25 μM. nih.govnih.gov This epigenetic alteration is a key factor in the oncogenic potential of IDH mutations. nih.govnih.gov

Inhibition of DNA Hydroxylases

The ten-eleven translocation (TET) family of DNA hydroxylases are another major target of (R)-2HG. nih.govnih.gov These enzymes are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a critical step in DNA demethylation. nih.govnih.gov Inhibition of TET enzymes by (R)-2HG results in decreased levels of 5hmC and a corresponding hypermethylation of DNA, particularly at CpG islands. nih.govaacrjournals.org This widespread alteration of the DNA methylation landscape contributes to the aberrant gene expression profiles observed in IDH-mutant cancers. nih.govnih.gov Studies have shown that both the (R) and (S) enantiomers of 2HG can inhibit TET enzymes, with varying potencies against different TET family members. nih.gov

Inhibition of Prolyl Hydroxylases (PHDs)

This compound serves as a cell-permeable precursor to the oncometabolite D-2-hydroxyglutarate (D-2HG). Structurally, D-2HG is similar to α-ketoglutarate (α-KG) and acts as a competitive inhibitor of α-KG-dependent dioxygenases, a broad family of enzymes that includes prolyl hydroxylase domain enzymes (PHDs). stemcell.com The inhibition of PHDs by D-2HG, delivered into cells via this compound, leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α). sigmaaldrich.com

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-α subunits, marking them for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn leads to ubiquitination and proteasomal degradation. nih.govresearchgate.net By competitively inhibiting PHDs, D-2HG prevents this degradation, causing HIF-α to accumulate and translocate to the nucleus. nih.govpatsnap.com In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia response elements (HREs) on DNA, activating the transcription of numerous genes, including those involved in erythropoiesis. researchgate.netdrugbank.com

This mechanism is analogous to that of a class of drugs known as HIF-prolyl hydroxylase inhibitors (HIF-PHIs), such as Roxadustat, Vadadustat, and Daprodustat. nih.govdrugbank.comnih.gov These agents are designed to mimic the hypoxic state by inhibiting PHDs, thereby stabilizing HIFs and stimulating the production of endogenous erythropoietin (EPO), a key hormone for red blood cell production. patsnap.comdrugbank.compatsnap.com Research on these compounds has established the direct link between PHD inhibition and the stabilization of HIFs, which subsequently upregulates genes responsible for erythropoiesis and iron metabolism. drugbank.comdrugbank.compatsnap.com For instance, Daprodustat is a potent, reversible inhibitor of PHD1, PHD2, and PHD3. drugbank.com Similarly, Roxadustat mimics 2-oxoglutarate to inhibit PHD activity. nih.gov

The inhibitory effect of this compound on PHDs has been demonstrated in studies showing that its application to cells leads to an increase in HIF-1α levels. sigmaaldrich.com

Table 1: HIF-PHI Drugs and their Mechanism of Action

| Drug Name | Mechanism of Action | Key Effects |

| Roxadustat | Inhibits Prolyl Hydroxylase Domain (PHD) enzymes by mimicking 2-oxoglutarate. nih.gov | Stabilizes HIF levels, leading to increased endogenous erythropoietin production. nih.gov |

| Vadadustat | Inhibits HIF-prolyl-hydroxylases (HIF-PHI). nih.govdrugbank.com | Stabilizes HIFs, mimicking a hypoxic response and stimulating erythropoiesis and iron mobilization. nih.govdrugbank.compatsnap.com |

| Daprodustat | Reversible inhibitor of HIF-prolyl hydroxylase (PH) 1, PH2, and PH3. drugbank.com | Promotes stabilization and nuclear accumulation of HIF-1α and HIF-2α, increasing EPO and upregulating iron transport. drugbank.com |

Inhibition of Collagen Prolyl-4-Hydroxylase (C-P4H)

Collagen prolyl-4-hydroxylases (C-P4Hs) are also members of the Fe(II)- and α-ketoglutarate-dependent dioxygenase family. nih.gov These enzymes are crucial for the post-translational hydroxylation of proline residues to (2S,4R)-4-hydroxyproline within collagen polypeptide chains. This modification is essential for the stability of the collagen triple helix. nih.gov

Given that this compound is a cell-permeable form of D-2-hydroxyglutarate, a known competitive inhibitor of α-KG-dependent dioxygenases, it can inhibit the activity of C-P4H. sigmaaldrich.com Research findings indicate that treatment with Octyl-(R)-2HG results in a decrease in endostatin (B67465) levels, which is a consequence of inhibiting C-P4H. sigmaaldrich.com The mechanism of inhibition mirrors that of its effect on PHDs, where D-2HG competes with the co-substrate α-ketoglutarate for binding to the active site of the enzyme. stemcell.com

The inhibition of C-P4H has been explored as a therapeutic strategy. For example, Roxadustat has been shown to inhibit the proline hydroxylation of mannose-binding lectin (MBL) by inhibiting C-P4H activity, which affects the formation of its high molecular weight oligomers. nih.gov This demonstrates that inhibitors targeting α-KG-dependent dioxygenases can have effects on various enzymes within this family, including C-P4H.

Table 2: Research Findings on C-P4H Inhibition

| Compound | Enzyme | Finding | Reference |

| Octyl-(R)-2HG | Collagen prolyl-4-hydroxylase (C-P4H) | Decreases endostatin levels as a result of C-P4H inhibition. | sigmaaldrich.com |

| Roxadustat | Collagen prolyl-4-hydroxylase (C-P4H) | Inhibited the proline hydroxylation of Mannose-Binding Lectin (MBL) and the formation of HMW oligomers by inhibiting C-P4H activity. | nih.gov |

Effects on Oxidative Mitochondrial Processes

This compound is utilized in research to investigate the impact of its active metabolite, D-2-hydroxyglutarate (D-2HG), on mitochondrial function. labclinics.commedchemexpress.com Studies have revealed that 2-HG can directly interact with and inhibit components of the mitochondrial respiratory chain.

A key finding is that both enantiomers of 2-HG bind to and inhibit ATP synthase. nih.gov This inhibition leads to a decrease in mitochondrial respiration and a reduction in the cellular ATP/ADP ratio when cells are reliant on oxidative phosphorylation. nih.gov Specifically, experiments using mitochondria isolated from mouse liver showed that 2-HG, released from octyl 2-HG, significantly decreases state 3 respiration (ADP-stimulated) but not state 4 respiration (basal). nih.gov This indicates a specific inhibitory effect on ATP synthesis. The treatment of cells with membrane-permeable octyl esters of 2-HG results in decreased cellular ATP content and a lower ATP/ADP ratio. nih.gov

Furthermore, the accumulation of D-2HG has been shown to affect the mitochondrial electron transport chain (ETC) by compromising the activity of cytochrome c oxidase (complex IV). nih.gov This inhibition can sensitize cells to other metabolic stressors. Another study noted that D-2HG can also inhibit succinate (B1194679) dehydrogenase (complex II). nih.gov The use of this compound in cell culture allows for the controlled introduction of D-2HG to levels comparable to those found in certain pathological conditions, such as IDH1-mutant tumors, enabling detailed study of these mitochondrial effects. nih.gov

Table 3: Effects of 2-Hydroxyglutarate on Mitochondrial Respiration

| Parameter | Effect of 2-HG Treatment | Experimental System | Reference |

| State 3 Respiration | Decreased | Isolated mouse liver mitochondria | nih.gov |

| State 4o Respiration | No significant change | Isolated mouse liver mitochondria | nih.gov |

| Cellular ATP Content | Decreased | U87 cells treated with octyl 2-HG | nih.gov |

| Cellular ATP/ADP Ratio | Decreased | U87 cells treated with octyl 2-HG | nih.gov |

| Basal Oxygen Consumption Rate | Decreased | Cells treated with 2-HG | nih.gov |

| ATP Synthase-linked OCR | Decreased | Cells treated with 2-HG | nih.gov |

Cellular and Molecular Pathologies Investigated Via 2r Octyl Alpha Hydroxyglutarate

Implications for Genomic Integrity and DNA Repair Mechanisms

The accumulation of (R)-2HG, mimicked by the application of (2R)-Octyl-alpha-hydroxyglutarate, has profound effects on how cells maintain the integrity of their genetic material.

Induction of Double-Strand Breaks in Wild-Type Cellular Models

Treatment of wild-type cells with this compound has been shown to directly compromise genomic stability. In studies using IDH1-wild-type HeLa cells, the administration of this cell-permeable 2-HG derivative resulted in a dose-dependent increase in DNA double-strand breaks (DSBs). medchemexpress.combiopioneer.com.tw This demonstrates that the oncometabolite can initiate significant DNA damage even in cells without the underlying IDH1 mutation.

Suppression of Homologous Recombination Pathways

(R)-2-hydroxyglutarate, produced from this compound, impairs the cell's ability to repair DNA damage, specifically through the high-fidelity homologous recombination (HR) pathway. stemcell.comglpbio.com This suppression renders cells with high levels of 2-HG particularly sensitive to inhibitors of poly(adenosine 5′-diphosphate-ribose) polymerase (PARP). stemcell.comglpbio.com The mechanism involves the inhibition of α-KG-dependent dioxygenases, such as the histone lysine (B10760008) demethylase KDM4B. nih.gov This inhibition leads to histone hypermethylation, which masks the chromatin signals necessary for the recruitment of HR factors to the sites of DNA double-strand breaks. nih.gov While this effect is significant, some residual HR activity can still be detected in cells with high 2-HG levels. nih.gov

| Feature | Research Finding | Cellular Model(s) |

| DNA Damage | Dose-dependent increase in double-strand breaks (DSBs). medchemexpress.combiopioneer.com.tw | IDH1-WT HeLa cells medchemexpress.combiopioneer.com.tw |

| DNA Repair | Suppression of Homology Directed Repair (HDR) activity. glpbio.comnih.gov | IDH1/2 mutant cells glpbio.com |

Modulation of Key Cellular Signaling Pathways

The influence of this compound extends to critical signaling networks that govern cell growth, energy production, and response to the cellular environment.

Inhibition of ATP Synthase Activity and Associated Cellular Bioenergetics

Research has revealed that both the (R) and (S) enantiomers of 2-hydroxyglutarate can bind to and inhibit ATP synthase, the enzyme complex responsible for the majority of cellular ATP production. nih.govnih.gov This inhibition leads to a reduction in mitochondrial respiration and lower cellular ATP levels. nih.govresearchgate.net Studies in glioblastoma cells demonstrated that inhibiting ATP synthase with 2-HG is sufficient to cause growth arrest, particularly under conditions of limited glucose. nih.govnih.gov This suggests that a key function of the oncometabolite is to disrupt cellular bioenergetics, a finding that is mirrored in cells with IDH1 mutations, which exhibit reduced ATP content and respiration. nih.gov

Regulation of Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling Cascade

The effect of 2-hydroxyglutarate on the mechanistic target of rapamycin (mTOR) signaling pathway is complex, with studies pointing to both activation and inhibition depending on the downstream mechanism. One line of research shows that 2-HG, generated by mutant IDH1/2, can lead to the activation of mTOR. researchgate.net This occurs through the inhibition of the α-KG-dependent lysine demethylase KDM4A, which normally regulates the stability of DEPTOR, a negative regulator of the mTORC1 and mTORC2 complexes. researchgate.net Conversely, other studies have found that both (R)-2HG and (S)-2HG inhibit mTOR signaling. nih.govnih.gov This inhibitory effect is considered a downstream consequence of ATP synthase inhibition. nih.gov

| Pathway Component | Observed Effect of 2-HG | Proposed Mechanism |

| ATP Synthase | Inhibition. nih.govnih.gov | Direct binding of 2-HG to the enzyme complex. nih.gov |

| mTOR Signaling | Activation. researchgate.net | Inhibition of KDM4A, reducing the stability of the mTOR inhibitor DEPTOR. researchgate.net |

| mTOR Signaling | Inhibition. nih.govnih.gov | Downstream effect of ATP synthase inhibition and reduced cellular energy. nih.gov |

Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Levels

This compound has been shown to affect the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to low oxygen. The metabolite (R)-2HG is a competitive inhibitor of α-KG-dependent prolyl hydroxylases (PHDs). nih.govsigmaaldrich.com These enzymes are responsible for hydroxylating HIF-1α, which targets it for proteasomal degradation under normal oxygen conditions. By inhibiting PHDs, (R)-2HG prevents this degradation, leading to the stabilization and increased levels of HIF-1α protein. nih.govsigmaaldrich.com However, the cellular context appears to be critical, as one study focusing on T-cells reported that D-2HG triggered HIF-1α protein destabilization. nih.gov

| Factor | Effect of (2R)-Octyl-α-hydroxyglutarate/D-2HG | Mechanism | Cellular Context |

| HIF-1α Stability | Increased levels/Stabilization. sigmaaldrich.com | Inhibition of α-KG-dependent prolyl hydroxylases (PHDs). sigmaaldrich.com | U-87MG glioblastoma cells sigmaaldrich.com |

| HIF-1α Stability | Destabilization. nih.gov | Not fully elucidated, linked to metabolic skewing. nih.gov | T-cells nih.gov |

Cellular Adaptations to Metabolic Perturbations

This compound is instrumental in understanding how cells adapt to metabolic stress, such as the accumulation of oncometabolites resulting from genetic mutations. Its use in research models provides insights into the complex interplay between metabolic pathways and cellular survival mechanisms.

Growth Suppressive Functions under Glucose Limitation in IDH-Mutant Cellular Models

Recent research has uncovered a paradoxical role for (R)-2-hydroxyglutarate (R-2HG), the active metabolite of this compound, as a growth suppressor under specific metabolic conditions. While R-2HG, produced by mutant IDH1/2 enzymes, is considered an oncometabolite that drives tumorigenesis, it also exhibits growth-inhibitory effects, particularly when glucose is scarce. nih.gov

Studies have demonstrated that both enantiomers of 2-hydroxyglutarate, (R)-2HG and (S)-2HG, can bind to and inhibit ATP synthase, a critical enzyme in cellular energy production. nih.gov This inhibition leads to reduced mitochondrial respiration and decreased activity of the mTOR signaling pathway, a central regulator of cell growth and proliferation. In cellular models with IDH1 mutations, these effects are intrinsically present, suggesting a built-in vulnerability. nih.gov

Under conditions of glucose limitation, where cells are forced to rely on alternative energy sources like ketone bodies, this inhibition of ATP synthase by 2-HG becomes critically important. The inability to efficiently produce ATP through oxidative phosphorylation, coupled with the lack of glucose for glycolysis, leads to growth arrest and can trigger cell death in glioblastoma cells. nih.gov This suggests that the metabolic rewiring induced by IDH mutations creates a dependency on glucose, and the accumulation of R-2HG can be synthetically lethal with glucose restriction. nih.gov

| Experimental Model | Condition | Key Finding | Reference |

|---|---|---|---|

| C. elegans | Treatment with (R)-2HG or (S)-2HG | Inhibition of ATP synthase, extension of lifespan. | nih.gov |

| IDH1(R132H) mutant glioblastoma cells | Standard Culture | Reduced ATP content, respiration, and mTOR signaling compared to control cells. | nih.gov |

| Glioblastoma cells | Treatment with 2-HG or α-KG under glucose limitation | Growth arrest and reduced cell viability. | nih.gov |

Differential Bioactivity and Potency of D- and L-2-Hydroxyglutarate Enantiomers in Research Models

The two stereoisomers of 2-hydroxyglutarate, D-2-hydroxyglutarate (D-2HG, also known as R-2HG) and L-2-hydroxyglutarate (L-2HG, also known as S-2HG), exhibit distinct biological activities and potencies, which is a critical consideration in research. biorxiv.orgnih.gov While both are structurally similar to the key metabolic intermediate α-ketoglutarate (α-KG) and can inhibit α-KG-dependent dioxygenases, the degree of inhibition and the downstream cellular consequences differ significantly. stemcell.comnih.gov

Generally, L-2HG is considered a more potent inhibitor of α-KG-dependent enzymes than D-2HG. nih.govcuny.edu Some studies suggest that a concentration of D-2HG up to 100-fold higher than α-KG is needed for significant enzyme inhibition, positioning it as a relatively weak antagonist. nih.gov This difference in potency has been observed across various enzymatic assays. For instance, L-2HG is more effective at inhibiting prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov

The effects of the two enantiomers on HIF-1α stabilization are complex and can be cell-type specific. While L-2HG is reported to stabilize HIF-1α, the role of D-2HG is more debated, with some studies showing it can promote HIF-1α degradation in certain contexts. biorxiv.orgnih.gov In macrophage models, cell-permeable octyl-L-2HG was found to increase HIF-1α activity and promote a pro-inflammatory, glycolytic state, an effect not observed with octyl-D-2HG. nih.gov

Furthermore, the enantiomers have divergent effects on immune cells. In cytotoxic CD8+ T cells, S-2HG (L-2HG) treatment was shown to enhance anti-tumor activity and T cell fitness, whereas R-2HG (D-2HG) did not confer the same benefits, highlighting that they should be considered as two distinct biological regulators. nih.gov These differences underscore the importance of using enantiomerically pure compounds like this compound to accurately dissect the specific roles of D-2HG in cellular processes. biorxiv.org

| Enantiomer | Biological Activity/Potency | Research Model/Context | Reference |

|---|---|---|---|

| L-2-Hydroxyglutarate (S-2HG) | More potent inhibitor of α-KG-dependent dioxygenases compared to D-2HG. | Biochemical assays | nih.govcuny.edu |

| D-2-Hydroxyglutarate (R-2HG) | Weak antagonist of α-KG; requires high molar excess for enzyme inhibition. | Biochemical assays | nih.gov |

| L-2-Hydroxyglutarate (S-2HG) | Potently inhibits PHD and stabilizes HIF-1α. | In vitro and in cells | nih.gov |

| D-2-Hydroxyglutarate (R-2HG) | Contradictory reports: may suppress or promote HIF-1α activity depending on cell type. | Glioma cells, astrocytes | nih.govmdpi.com |

| L-2-Hydroxyglutarate (S-2HG) | Increases HIF-1α activity and pro-inflammatory cytokine IL-1β. Promotes glycolysis. | LPS-activated macrophages | nih.gov |

| D-2-Hydroxyglutarate (R-2HG) | No effect on HIF-1α activity or glycolysis. | LPS-activated macrophages | nih.gov |

| L-2-Hydroxyglutarate (S-2HG) | Increased CD8+ T cell fitness and enhanced anti-tumor activity. | CD8+ T cells | nih.gov |

| D-2-Hydroxyglutarate (R-2HG) | Did not show the same enhancement of T cell function as the S-enantiomer. | CD8+ T cells | nih.gov |

Advanced Research Methodologies Employing 2r Octyl Alpha Hydroxyglutarate

In Vitro Cellular Model Systems

The use of (2R)-Octyl-alpha-hydroxyglutarate in in vitro cellular models has been pivotal in understanding the role of D-2-HG in both IDH-mutant and wild-type contexts.

Application in Isocitrate Dehydrogenase (IDH) Wild-Type Cell Lines for Mechanistic Studies

In cell lines with normal, or wild-type, IDH enzymes, this compound is employed to mimic the metabolic state of IDH-mutant cells. nih.gov This approach allows for the direct investigation of the downstream effects of D-2-HG accumulation without the confounding factors of the mutation itself.

Researchers have demonstrated that treating IDH1 wild-type (IDH1-WT) cells, such as HeLa cells, with this compound leads to a dose-dependent increase in DNA double-strand breaks (DSBs). nih.govmedchemexpress.com This finding suggests that the oncometabolite itself can induce genomic instability. Furthermore, this induced "BRCAness" phenotype, characterized by a defect in homologous recombination (HR) for DNA repair, renders the cells highly sensitive to inhibitors of poly (ADP-ribose) polymerase (PARP). nih.gov This effect is not limited to a single cell line, as similar results have been observed in a variety of cancer cell lines, including those from breast cancer and osteosarcoma, as well as in immortalized astrocytes. nih.gov These studies are crucial for identifying potential therapeutic strategies that exploit the biological consequences of D-2-HG accumulation. nih.gov

Investigation in IDH-Mutated Cellular Models

In cellular models that already harbor IDH mutations and endogenously produce high levels of D-2-HG, this compound is used to further probe the dose-dependent effects of the oncometabolite and to study its role in various cellular processes. labclinics.comnih.gov For instance, studies have utilized this compound to examine the contribution of D-2-HG to the oxidative mitochondrial processes in IDH1-mutated cancer cells. labclinics.comthomassci.comlabclinics.comlabchem.com.my

Research has shown that while IDH-mutant cells already have high intracellular levels of D-2-HG, the addition of exogenous this compound can further elucidate the downstream signaling pathways affected by this oncometabolite. nih.gov Studies have revealed that high levels of 2-HG, whether from endogenous production or exogenous administration, can inhibit ATP synthase and mTOR signaling. nih.gov This suggests a potential growth-suppressive function under certain conditions, such as glucose limitation. nih.gov Furthermore, investigations in IDH-mutant glioma cells have explored the link between D-2-HG levels and the regulation of RNA methylation, specifically through the inhibition of the N6-methyladenosine (m6A) demethylase FTO. aacrjournals.org

Biochemical Assays for Enzyme Activity Modulation (e.g., Demethylase Assays)

This compound is instrumental in biochemical assays designed to assess the modulatory effects of its active form, D-2-HG, on various enzymes. D-2-HG is structurally similar to α-ketoglutarate (α-KG) and acts as a competitive inhibitor of α-KG-dependent dioxygenases. nih.gov This family of enzymes includes histone lysine (B10760008) demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases. nih.gov

Biochemical assays have demonstrated that D-2-HG can directly inhibit the activity of these epigenetic modifiers. researchgate.netnih.gov For example, studies have shown that the R-enantiomer of 2-HG (R-2HG) exhibits varying inhibitory potency against different 2-oxoglutarate (2OG)-dependent oxygenases. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) for the histone Nε-lysine demethylase JMJD2A was found to be approximately 25 µM for R-2HG. researchgate.netnih.gov This is in stark contrast to its weak inhibition of other enzymes like the hypoxia-inducible factor (HIF) prolyl hydroxylase, where the IC50 was over 5 mM. researchgate.netnih.gov These findings from demethylase assays underscore the role of D-2-HG in altering the epigenetic landscape, which is a key mechanism in IDH-mutant tumorigenesis. nih.gov

Table 1: Inhibitory Effects of R-2-hydroxyglutarate on α-KG-Dependent Dioxygenases

| Enzyme Family | Specific Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Histone Lysine Demethylases (KDMs) | JMJD2A | Competitive inhibition | researchgate.netnih.gov |

| DNA Hydroxylases | TET family | Inhibition of 5-methylcytosine (B146107) hydroxylation | nih.govnih.gov |

| Prolyl Hydroxylases | HIF Prolyl Hydroxylase | Weak inhibition | researchgate.netnih.gov |

Molecular Biology Techniques for Gene Regulation and Expression Analysis (e.g., DNA Methylation Status)

The application of this compound extends to molecular biology techniques aimed at understanding its impact on gene regulation and expression. A primary focus of this research is the analysis of DNA methylation status.

Studies have shown that treatment of cells with this compound can induce hypermethylation of CpG islands in the promoter regions of specific genes, leading to their transcriptional silencing. nih.govaacrjournals.org For example, research has demonstrated that exogenous D-2-HG induces methylation of the MIR148A promoter in both 293T cells and primary normal human astrocytes. nih.govaacrjournals.org This effect was confirmed by bisulfite sequencing, which revealed a progressive increase in CpG methylation over several cell passages. nih.gov

Furthermore, dot-blot assays have been employed to assess the global levels of 5-hydroxymethylcytosine (B124674) (5-hmC), the product of TET enzyme activity. aacrjournals.org Treatment with this compound resulted in a significant reduction in global 5-hmC levels, providing strong evidence for the inhibition of TET dioxygenases by D-2-HG. aacrjournals.org These molecular techniques are critical for linking the metabolic alterations induced by D-2-HG to specific changes in the epigenome and subsequent gene expression profiles.

Quantitative Analytical Techniques for Metabolite Detection

Accurate quantification of D-2-HG and related metabolites in cellular models is crucial for understanding the metabolic consequences of this compound treatment.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique frequently used for the detection and quantification of 2-hydroxyglutarate in biological samples. nih.govnih.govutmb.edu This method allows for the separation of 2-HG from its enantiomer, (S)-2-hydroxyglutarate, which is critical for studying the specific effects of the D-enantiomer produced by IDH mutations. utmb.edu

The general workflow for GC-MS analysis of 2-HG from cultured cells involves several key steps. First, metabolites are extracted from the cells, often using a cold solvent mixture like 80% methanol. nih.gov To ensure accurate quantification, an internal standard, such as a deuterated form of the analyte like (2R)-Octyl-α-hydroxyglutarate-d17, is added to the extraction solution. The extracted metabolites are then derivatized to increase their volatility and thermal stability for GC analysis. Finally, the derivatized sample is injected into the GC-MS system, where the compounds are separated based on their boiling points and retention times and then detected and quantified by the mass spectrometer. nih.govnih.govutmb.edu GC-MS has been successfully applied to quantify the increase in intracellular 2-HG levels in cells treated with this compound, confirming the effective delivery and conversion of the compound to its active form. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the sensitive and specific quantification of D-2HG and its enantiomer, L-2-hydroxyglutarate (L-2HG), in biological samples following administration of this compound. researchgate.netnih.gov The primary challenge in the analysis of 2-hydroxyglutarate (2-HG) is the effective separation of its two chiral forms (enantiomers), which often have distinct biological roles. nih.gov Advanced LC-MS methods have been developed to overcome this challenge, enabling precise characterization of the metabolic consequences of introducing this compound into cellular systems. sigmaaldrich.com

Two principal strategies are employed for the chiral separation of 2-HG enantiomers by LC-MS:

Chiral Chromatography: This approach utilizes a stationary phase (the column) that is itself chiral. These columns, such as the Astec® CHIROBIOTIC® R, can differentially interact with the D- and L-enantiomers, leading to different retention times and thus enabling their separation and individual quantification by the mass spectrometer. sigmaaldrich.comsigmaaldrich.com

Chiral Derivatization: In this method, the 2-HG enantiomers are reacted with a chiral derivatizing agent before analysis. This reaction converts the enantiomeric pair into a pair of diastereomers. Diastereomers have different physicochemical properties and can be readily separated on standard, non-chiral (achiral) LC columns. researchgate.netnih.gov A commonly used agent for this purpose is Diacetyl-L-Tartaric Anhydride (DATAN), which allows for robust separation and detection by MS/MS. researchgate.net Another agent, N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), has also been shown to significantly improve chromatographic separation and detection sensitivity. researchgate.net

Following treatment of cells with this compound, LC-MS analysis has confirmed a 20- to 100-fold accumulation of intracellular 2-HG, reaching levels comparable to those found in tumors with isocitrate dehydrogenase (IDH) mutations. nih.gov

Table 1: LC-MS Methodologies for 2-Hydroxyglutarate Enantiomer Analysis

| Parameter | Chiral Chromatography Method | Chiral Derivatization Method | Reference |

| Principle | Differential interaction with a chiral stationary phase. | Conversion of enantiomers into separable diastereomers. | sigmaaldrich.comresearchgate.net |

| LC Column Type | Chiral (e.g., CHIROBIOTIC® R, based on ristocetin (B1679390) A). | Standard Achiral (e.g., C18). | sigmaaldrich.comresearchgate.net |

| Example Reagent | N/A (Chirality is in the column). | Diacetyl-L-Tartaric Anhydride (DATAN). | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS). | Tandem Mass Spectrometry (MS/MS). | sigmaaldrich.comresearchgate.net |

| Key Advantage | Direct analysis without sample modification. | Allows use of common, robust achiral columns. | sigmaaldrich.comresearchgate.net |

Utilization as an Internal Standard in Quantitative Metabolomics Research

In quantitative metabolomics, precision and accuracy are paramount. The use of internal standards is a fundamental practice to control for variability during sample preparation and analysis by LC-MS. An ideal internal standard is chemically similar to the analyte of interest but physically distinguishable by the mass spectrometer, typically due to a difference in mass.

For the quantification of this compound itself, a stable isotope-labeled version, This compound-d17 , is employed. This deuterated compound contains 17 deuterium (B1214612) atoms in place of hydrogen atoms on the octyl chain.

The key characteristics of this compound-d17 as an internal standard are:

Similar Chemical Behavior: It exhibits nearly identical chromatographic retention time and ionization efficiency to the non-labeled this compound.

Different Mass: It has a significantly higher mass, allowing it to be clearly distinguished from the unlabeled analyte by the mass spectrometer.

By adding a known amount of this compound-d17 to a sample before processing, any loss of analyte during extraction or variations in instrument response can be corrected for by measuring the ratio of the unlabeled analyte to the labeled standard. This ensures a highly accurate determination of the concentration of this compound in the sample. Similarly, stable-isotope-labeled D- and L-2-HG are used as internal standards for the quantification of the underivatized metabolites. researchgate.net

Table 2: Use of this compound-d17 as an Internal Standard

| Compound | Role | Method of Detection | Purpose | Reference |

| This compound | Analyte | GC- or LC-MS | The compound to be quantified in a biological sample. | |

| This compound-d17 | Internal Standard | GC- or LC-MS | Added to samples in a known quantity to correct for analytical variability and improve accuracy of analyte quantification. |

Methods for Assessing DNA Damage (e.g., Neutral Comet Assay)

A significant area of research involving this compound is its role in inducing DNA damage. Studies have shown that treatment of cells with this compound leads to a dose-dependent increase in DNA double-strand breaks (DSBs). medchemexpress.com The neutral comet assay is a highly sensitive and reliable method specifically used to detect and quantify these DSBs at the single-cell level. nih.gov

The principle of the neutral comet assay is as follows:

Cell Encapsulation: Individual cells are embedded in a thin layer of agarose (B213101) gel on a microscope slide.

Lysis: The cells are treated with a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA, referred to as a "nucleoid."

Electrophoresis: The slides are placed in a neutral pH electrophoresis buffer. At neutral pH, intact DNA does not migrate significantly in the electric field. However, the presence of double-strand breaks relaxes the supercoiled structure of the DNA, allowing broken fragments to migrate out of the nucleoid, forming a "tail."

Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. The resulting image resembles a "comet," with the intact DNA forming the head and the broken fragments forming the tail. nih.gov

The intensity and length of the comet tail are directly proportional to the number of double-strand breaks. nih.gov While the alkaline version of the comet assay can detect both single and double-strand breaks, the neutral comet assay is specifically quantitative for DSBs, making it an ideal tool for studying the genotoxic effects of the D-2HG oncometabolite produced from this compound. nih.govunimedizin-mainz.de

Future Directions and Emerging Research Avenues

Elucidating Broader Metabolic and Epigenetic Network Perturbations by (2R)-Octyl-alpha-hydroxyglutarate

The primary mechanism of 2-hydroxyglutarate is its competitive inhibition of α-ketoglutarate (αKG)-dependent dioxygenases. labclinics.com This inhibition has profound effects on the epigenome, particularly through the suppression of histone and DNA demethylases. nih.gov Future research will need to move beyond the well-established targets to map the full extent of metabolic and epigenetic network perturbations.

Studies have shown that the accumulation of 2-hydroxyglutarate can destabilize the chromatin regulatory landscape, leading to increased cellular heterogeneity and a loss of lineage fidelity. nih.gov This suggests that the oncometabolite's influence extends beyond simple inhibition of specific enzymes to a broader remodeling of the epigenetic framework that maintains cell identity. nih.gov Advanced metabolomic and epigenomic profiling in cells treated with this compound will be crucial to identify all affected pathways. A key area of interest is the interplay between 2-hydroxyglutarate-induced epigenetic changes and other metabolic pathways, such as the tricarboxylic acid (TCA) cycle and glutamine metabolism. nih.govunibo.it Understanding how these interconnected networks are globally perturbed will provide a more holistic view of the oncometabolite's function.

Investigating Novel Downstream Effectors and Interaction Partners

While the inhibition of αKG-dependent dioxygenases is a primary mode of action, there is growing evidence that 2-hydroxyglutarate may have other downstream effectors and interaction partners. For instance, research has identified ATP synthase as a direct target of both 2-hydroxyglutarate enantiomers, leading to impaired mitochondrial function. nih.gov This finding suggests that the effects of this compound may not be limited to epigenetic modulation.

Future investigations should employ unbiased proteomic and genetic screens to identify novel proteins and pathways that are affected by elevated levels of 2-hydroxyglutarate. This could involve affinity purification-mass spectrometry approaches using tagged versions of this compound or its metabolites to pull down interacting proteins. Identifying these novel effectors will be critical to fully comprehend the context-dependent roles of 2-hydroxyglutarate in both cancer and non-cancerous conditions like 2-hydroxyglutaric aciduria, a neurometabolic disorder. nih.gov

| Known and Potential Interaction Partners of 2-Hydroxyglutarate | Functional Class | Effect of Interaction |

| α-Ketoglutarate-Dependent Dioxygenases | Epigenetic/Metabolic Regulation | Competitive inhibition, leading to altered histone and DNA methylation. nih.gov |

| ATP Synthase | Bioenergetics | Direct inhibition, resulting in decreased ATP production and mitochondrial respiration. nih.gov |

Comprehensive Understanding of Enantiomer-Specific Effects of 2-Hydroxyglutarate Derivatives

2-hydroxyglutarate exists as two enantiomers, (R)-2HG (also known as D-2HG) and (S)-2HG (or L-2HG), which can have distinct biological effects. nih.govnih.gov While IDH mutations predominantly produce (R)-2HG, (S)-2HG can be generated under conditions like hypoxia. stemcell.com Both enantiomers have been implicated in tumorigenesis through their inhibition of αKG-dependent dioxygenases. stemcell.comnih.gov

Future research must systematically compare the effects of this compound and its counterpart, (2S)-Octyl-alpha-hydroxyglutarate. This will involve detailed comparisons of their impacts on the epigenome, metabolome, and cellular phenotype. For example, studies have shown that (R)-2HG is sufficient to promote leukemogenesis, while the effects of (S)-2HG are less pronounced. nih.gov Understanding the precise molecular basis for these enantiomer-specific differences will be key to developing targeted therapies.

| Enantiomer | Primary Source in Cancer | Known Effects |

| (R)-2-Hydroxyglutarate (D-2HG) | Mutant IDH1/IDH2 enzymes. nih.gov | Potent oncometabolite, promotes leukemogenesis, inhibits αKG-dependent dioxygenases. nih.gov |

| (S)-2-Hydroxyglutarate (L-2HG) | Hypoxia, other metabolic dysregulations. stemcell.comnih.gov | Implicated in tumorigenesis, inhibits αKG-dependent dioxygenases, may have distinct targets from (R)-2HG. stemcell.comnih.gov |

Exploring the Role of this compound in Inducing Synthetic Lethality in Specific Cellular Contexts

A promising avenue for therapeutic development is the concept of synthetic lethality, where a combination of two genetic or chemical perturbations is lethal to a cell, while either one alone is not. Research has shown that the accumulation of 2-hydroxyglutarate due to IDH mutations can induce a "BRCAness" phenotype by suppressing homologous recombination, a key DNA repair pathway. stemcell.commedchemexpress.com This renders the cancer cells highly sensitive to inhibitors of poly(ADP-ribose) polymerase (PARP), a class of drugs used to treat BRCA-mutated cancers. stemcell.commedchemexpress.com

By using this compound, researchers can mimic this IDH-mutant phenotype in cells with wild-type IDH. medchemexpress.com This provides a powerful tool to screen for other synthetic lethal interactions. Future studies should focus on high-throughput screening of compound libraries in combination with this compound treatment to identify novel drug candidates that can selectively kill cells with high levels of 2-hydroxyglutarate. This approach could expand the use of targeted therapies beyond cancers with IDH mutations to other tumors that exhibit elevated 2-hydroxyglutarate for different reasons.

Q & A

Q. What is the mechanism by which (2R)-Octyl-α-hydroxyglutarate inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, and how does this inform experimental design?

(2R)-Octyl-α-hydroxyglutarate acts as a competitive inhibitor of α-KG-dependent dioxygenases (e.g., prolyl hydroxylases, histone demethylases) by mimicking α-KG structurally. Its octyl ester group enhances cell permeability, enabling intracellular accumulation . For experimental validation, researchers should:

- Use in vitro enzyme activity assays with purified dioxygenases, comparing inhibition kinetics (Km and Vmax) between α-KG and (2R)-Octyl-α-hydroxyglutarate.

- Include controls with the S-isomer (e.g., (2S)-Octyl-α-hydroxyglutarate) to assess stereospecific effects .

- Monitor intracellular 2-hydroxyglutarate (2-HG) levels via LC-MS to confirm compound uptake and metabolism .

Q. How does (2R)-Octyl-α-hydroxyglutarate model the oncogenic effects of IDH1/2 mutations in cancer research?

IDH1/2 mutations drive 2-HG accumulation, which inhibits α-KG-dependent enzymes and alters epigenetics/metabolism. (2R)-Octyl-α-hydroxyglutarate bypasses IDH mutations by directly delivering 2-HG into cells, enabling studies on:

- Hypoxia-inducible factor (HIF) stabilization via prolyl hydroxylase inhibition .

- DNA/histone methylation changes (e.g., TET family inhibition) .

- Experimental tip: Use IDH-wild-type cell lines (e.g., U87 glioblastoma) to isolate 2-HG-specific effects from endogenous IDH activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the tumor-suppressive vs. oncogenic effects of (2R)-Octyl-α-hydroxyglutarate across cancer models?

Discrepancies arise from cell type-specific metabolic dependencies and mutation backgrounds. Methodological considerations:

- Mutation context : In IDH-mutant gliomas, exogenous 2-HG may exacerbate oncogenic effects, while in IDH-wild-type cancers, it could induce synthetic lethality .

- Dose optimization : Use dose-response assays (0.1–100 µM) to identify biphasic effects (e.g., pro-differentiation at low doses vs. metabolic toxicity at high doses) .

- Co-culture systems : Test stromal interactions (e.g., astrocytes in glioma models) to mimic tumor microenvironment influences .

Q. What experimental strategies can elucidate the epigenetic consequences of prolonged (2R)-Octyl-α-hydroxyglutarate exposure?

- Time-course analyses : Perform ChIP-seq for histone marks (H3K9me3, H3K27me3) at 24h, 48h, and 72h post-treatment to track dynamic changes .

- Single-cell RNA-seq : Resolve heterogeneity in epigenetic responses within tumor populations .

- Rescue experiments : Supplement cells with α-KG (1–5 mM) to reverse dioxygenase inhibition and confirm mechanism specificity .

Q. How does the pharmacokinetic profile of (2R)-Octyl-α-hydroxyglutarate influence in vivo vs. in vitro study design?

The compound’s ester group improves membrane permeability but may alter stability in vivo. Recommendations:

- In vitro : Use serum-free media to prevent esterase-mediated hydrolysis, ensuring consistent intracellular delivery .

- In vivo : Administer via intraperitoneal injection (5–20 mg/kg) and monitor plasma half-life using stable isotope-labeled analogs (e.g., 13C5-sodium salt) .

- Validate target engagement via immunohistochemistry for HIF-1α or global DNA methylation assays in tumor biopsies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.